Vut-MK142

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

VUT-MK142 is a potent cardiomyogenic synthetic agent that promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes. This compound has shown significant potential in the field of cardiac repair, particularly in the differentiation of stem cells into cardiomyocytes, which are essential for heart function .

Scientific Research Applications

VUT-MK142 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying nucleophilic substitution reactions and continuous flow synthesis techniques.

Biology: Promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes, making it valuable for research in cell differentiation and cardiac biology.

Medicine: Potential therapeutic agent for cardiac repair, particularly in the differentiation of stem cells into functional cardiomyocytes.

Industry: Utilized in the production of bioactive compounds and as a reference compound for quality control in pharmaceutical manufacturing

Mechanism of Action

VUT-MK142 exerts its effects by promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes. The compound up-regulates the expression of cardiac markers such as atrial natriuretic factor (ANF) in both P19 embryonic carcinoma cells and C2C12 skeletal myoblasts. This up-regulation is significantly stronger compared to other cardiomyogenic agents like cardiogenol C. The molecular targets and pathways involved include the activation of specific transcription factors and signaling pathways that drive cardiac differentiation .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Vut-MK142 has shown promising cardiomyogenic effects on various cell types . It has a remarkable effect on both P19 embryonic carcinoma cells and C2C12 skeletal myoblasts . The treatment with this compound leads to a markedly stronger up-regulation of the expression of the cardiac marker ANF .

Cellular Effects

This compound influences cell function by promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes . It has been observed to significantly up-regulate the expression of other cardiac markers, and promote the development of beating cardiomyocytes from cardiovascular progenitor cells .

Molecular Mechanism

The molecular mechanism of this compound involves the up-regulation of the expression of the cardiac marker ANF in both P19 embryonic carcinoma cells and C2C12 skeletal myoblasts . This suggests that this compound may exert its effects at the molecular level through gene expression modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VUT-MK142 involves a two-step-one-flow process. The first step is the nucleophilic substitution of 4,6-dichloropyrimidine with p-anisidine, followed by a second nucleophilic substitution with a secondary amine. This method has been optimized for continuous flow techniques, which offer superior yield and reaction time compared to classical batch reactions .

Industrial Production Methods

Industrial production of this compound leverages continuous flow reactors, which allow for the multi-gram synthesis of the compound. This method ensures a robust and efficient production process, providing enough material for extensive biological testing .

Chemical Reactions Analysis

Types of Reactions

VUT-MK142 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound’s structure allows it to participate in various chemical reactions, including oxidation and reduction, although these are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: 4,6-dichloropyrimidine, p-anisidine, secondary amines.

Oxidation and Reduction:

Major Products Formed

The primary product formed from the synthesis of this compound is the cardiomyogenic agent itself. Other by-products depend on the specific reagents and conditions used during the synthesis process .

Comparison with Similar Compounds

Similar Compounds

Cardiogenol C: Another cardiomyogenic agent that promotes cardiac differentiation but is less potent than VUT-MK142.

4,6-diaminopyrimidines: A class of compounds with similar cardiomyogenic properties.

Uniqueness of this compound

This compound stands out due to its superior cardiomyogenic activity, promoting a stronger up-regulation of cardiac markers and more efficient differentiation of stem cells into cardiomyocytes. This makes it a more effective agent for cardiac repair and research applications .

properties

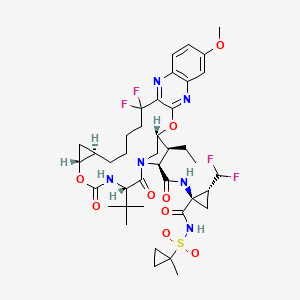

IUPAC Name |

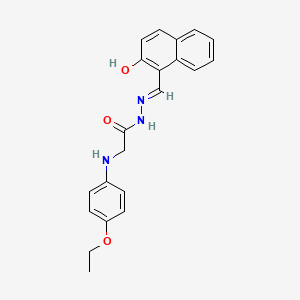

4-N-cyclohexyl-6-N-(4-methoxyphenyl)pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-22-15-9-7-14(8-10-15)21-17-11-16(18-12-19-17)20-13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H2,18,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIHLCLKUNREAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC(=NC=N2)NC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of VUT-MK142 in the context of cardiac cell transplantation therapy?

A: Cardiac cell transplantation faces a significant challenge: the limited ability of donor cells to differentiate into functional cardiomyocytes within the heart. This compound shows promise in overcoming this obstacle. This synthetic small molecule demonstrates the ability to promote the differentiation of pre-cardiac mesoderm cells into cardiomyocytes. [] This suggests that pretreating donor cells with this compound could potentially enhance their therapeutic efficacy in cardiac cell transplantation by increasing the yield of functional cardiomyocytes.

Q2: How does the cardiomyogenic activity of this compound compare to its parent molecule, Cardiogenol C?

A: this compound was developed by selectively modifying the structure of Cardiogenol C (CgC), a known cardiomyogenic molecule. When tested on P19 embryonic carcinoma cells and C2C12 skeletal myoblasts, this compound induced a stronger upregulation of the cardiac marker atrial natriuretic factor (ANF) expression compared to CgC. [] Additionally, this compound significantly upregulated other cardiac markers and demonstrated the ability to promote the development of beating cardiomyocytes from cardiovascular progenitor cells. This indicates that this compound possesses superior cardiomyogenic activity compared to its parent molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide](/img/structure/B611720.png)

![(R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol](/img/structure/B611724.png)